N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a bipyridine moiety, which is often utilized in coordination chemistry and catalysis, and a chlorophenyl group, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound, also known as “1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide”, is a type of sulfonamide . Sulfonamides are synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate , which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. As a sulfonamide, it competitively inhibits the conversion of p-aminobenzoic acid to dihydropteroate . This inhibition disrupts the synthesis of folate in bacteria, which is crucial for their growth and multiplication .
Biochemical Pathways
The compound affects the biochemical pathway of folate synthesis in bacteria. By inhibiting the conversion of p-aminobenzoic acid to dihydropteroate , it disrupts the production of folate. This, in turn, affects the synthesis of purines and DNA in bacteria, leading to their inability to grow and multiply .
Pharmacokinetics
As a sulfonamide, it is expected to have good absorption and distribution properties, given that sulfonamides are generally well-absorbed orally and widely distributed in the body .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication. By disrupting the folate synthesis pathway, the compound prevents bacteria from producing essential components for their growth, such as purines and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the bipyridine structure.
Sulfonamide formation: The final step involves the reaction of the bipyridine-chlorophenyl intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide can undergo various chemical reactions:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)methanesulfonamide: Similar structure but lacks the bipyridine moiety.
Methanesulfonamide: Basic sulfonamide structure without additional functional groups.
Sulfamethoxazole: A well-known sulfonamide antibiotic with a different aromatic substituent.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide is unique due to its combination of a bipyridine moiety and a chlorophenyl group, which can enhance its coordination chemistry applications and potentially improve its antibacterial activity compared to simpler sulfonamides.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-17-5-1-3-15(9-17)13-25(23,24)22-11-14-6-8-21-18(10-14)16-4-2-7-20-12-16/h1-10,12,22H,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCDCVUNNVEMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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